N-cyclobutylmethanesulfonamide
Description
N-cyclobutylmethanesulfonamide is a sulfonamide derivative characterized by a cyclobutyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds.
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
N-cyclobutylmethanesulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)6-5-3-2-4-5/h5-6H,2-4H2,1H3 |
InChI Key |
OPYSVESBZHBNKT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclobutylmethanesulfonamide with sulfonamide derivatives and related pharmacophores, focusing on structural, functional, and application-based differences.
Structural Analog: N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide Hydrochloride
- Structure : Incorporates a seven-membered azepane ring and cyclobutyl group, with a hydrochloride salt enhancing solubility.
- Applications : Marketed by EOS Med Chem for pharmaceutical research, likely targeting neurological or metabolic pathways due to its nitrogen-rich heterocycles .
- Key Differences :
- The azepane ring introduces conformational flexibility compared to the rigid cyclobutyl group.
- Enhanced solubility via hydrochloride salt improves bioavailability, a feature absent in the parent compound.
Ferrocene-Containing Sulfonamide (Compound 36)
- Structure : A bicyclic ferrocene-conjugated sulfonamide with pyridinyl and dimethyl groups .
- Applications: Potential use in catalysis or anticancer therapies due to ferrocene’s redox activity and sulfonamide’s enzyme-binding affinity.
- Key Differences :
- The ferrocene moiety enables unique electrochemical properties, unlike this compound’s purely organic framework.
- Larger molecular weight (~600–700 g/mol estimated) limits blood-brain barrier penetration compared to this compound (~149 g/mol).
Other EOS Med Chem Derivatives
Examples include 2-(6-(5-amino-2-methylphenyl)-4-morpholinopyridin-3-oxy)ethanol and tert-butyl 4-cyano-4-(p-methoxypiperidin-1-yl)carboxylate:
- Structural Features : These compounds combine sulfonamide-like groups with morpholine, piperidine, or halogenated aromatic systems.
- Applications : Likely intermediates for kinase inhibitors or protease-targeted therapies, differing from this compound’s simpler scaffold .
Comparative Data Table
Research Findings and Trends
- Bioactivity : Sulfonamides with nitrogen heterocycles (e.g., azepane, morpholine) exhibit improved target selectivity compared to simpler analogs like this compound .
- Solubility Challenges : Neutral sulfonamides often require salt formation (e.g., HCl) for optimal pharmacokinetics, as seen in N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride .
- Structural Complexity : Ferrocene hybrids (e.g., Compound 36) demonstrate multifunctionality but face synthetic and regulatory hurdles compared to smaller molecules .
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